
4-Aminobenzoate
Overview
Description
4-Aminobenzoate (4-ABA), also known as para-aminobenzoic acid (PABA), is an aromatic amine with the chemical formula C₇H₇NO₂. It serves as a critical precursor in folate biosynthesis in bacteria and plants . In humans, 4-ABA derivatives, such as benzocaine and procaine, are widely used as local anesthetics due to their ability to block sodium channels in neuronal membranes . Industrially, 4-ABA is employed in dye synthesis, UV absorbers, and polymer modification . Its biodegradation has gained attention in environmental remediation, particularly in nitroaromatic-contaminated sites, where it often coexists with its nitro derivative, 4-nitrobenzoate (4-NBA) .
Scientific Research Applications
Biochemical Applications
1.1 Precursor for Folic Acid
4-Aminobenzoate serves as an essential precursor for folic acid synthesis, which is crucial for DNA synthesis and repair in living organisms. It is particularly important for many bacteria and some eukaryotic organisms that rely on this compound for growth and metabolic functions .
1.2 Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that modified PABA compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The structural versatility of PABA allows it to be a building block for the development of new antimicrobial agents.
1.3 Anticancer Research
Recent investigations into PABA analogs have revealed potential anticancer properties. These compounds have shown activity against various cancer cell lines, suggesting that they may serve as lead compounds in the development of new cancer therapies . The ability to modify PABA chemically enhances its therapeutic potential.
Pharmaceutical Applications
2.1 Local Anesthetics
this compound is a crucial intermediate in the synthesis of several local anesthetics, including procaine and benzocaine. These compounds are widely used in medical settings for pain relief during minor surgical procedures . The structural modifications of PABA have led to the development of anesthetics with improved efficacy and reduced side effects.
2.2 Synthesis of Other Pharmaceuticals
PABA is involved in the synthesis of various pharmaceutical products, including anti-inflammatory drugs and UV-blocking agents used in sunscreens . Its role as a raw material extends to the production of several active pharmaceutical ingredients (APIs), showcasing its importance in drug formulation.
Environmental Applications
3.1 Biodegradation Studies
Research has highlighted the role of this compound in biodegradation processes, particularly in contaminated environments where nitroaromatic compounds are present. Certain bacterial strains can utilize this compound as a carbon source, facilitating the breakdown of more complex pollutants like 4-nitrobenzoate . This property makes it a target for bioremediation efforts aimed at cleaning up contaminated sites.
3.2 Microbial Metabolism
Studies have isolated microbial strains capable of degrading both this compound and its nitro derivatives. These strains are significant for understanding microbial metabolic pathways and their potential applications in environmental biotechnology .
Industrial Applications
4.1 Chemical Manufacturing
In industrial settings, this compound is used as a precursor for various organic chemicals, including azo dyes and cross-linking agents . Its utility in manufacturing highlights its importance beyond pharmaceutical applications.
Summary Table: Applications of this compound
Application Area | Specific Uses |
---|---|
Biochemical | Precursor for folic acid; antimicrobial agents; anticancer research |
Pharmaceutical | Local anesthetics (procaine, benzocaine); synthesis of APIs |
Environmental | Biodegradation studies; microbial metabolism |
Industrial | Raw material for organic chemicals; azo dyes; cross-linking agents |
Case Studies
Case Study 1: Antimicrobial Activity
A study combined PABA with various aromatic aldehydes to create Schiff bases that exhibited significant antibacterial activity against resistant strains. This research demonstrates the potential for developing new treatments based on modified PABA structures .
Case Study 2: Bioremediation Potential
Research on bacterial strains capable of degrading nitroaromatic compounds has shown that these microorganisms can utilize this compound effectively, providing insights into bioremediation strategies for polluted environments .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-aminobenzoate derivatives for structural characterization?
- Methodological Answer :
- Use Schiff base synthesis (e.g., reacting this compound with aldehydes/ketones) to create derivatives for crystallographic studies.
- Employ NMR spectroscopy (¹H and ¹³C) and UV-Vis/IR spectroscopy to confirm bonding patterns and electronic transitions .
- For purity, crystallize derivatives from solvents like methanol or acetic anhydride and validate via elemental analysis .
- Key Tip : Trial experiments with varying stoichiometric ratios (1:1 to 1:3) help identify optimal reaction conditions .
Q. What experimental controls are critical when studying the solubility of this compound in aqueous systems?
- Methodological Answer :
- Control pH using buffered solutions (e.g., HCl/NaOH) to isolate ionization effects on solubility.
- Measure equilibrium solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm for this compound) and validate with gravimetric analysis .
- Include temperature controls (e.g., 25°C vs. 37°C) to assess thermodynamic stability .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzymatic interactions be resolved in kinetic studies?
- Methodological Answer :
- Perform ordered Bi-Ter mechanism analysis (e.g., for phosphoribosyltransferase) to resolve substrate binding sequences.
- Use product inhibition assays (e.g., PPi or CO2 as inhibitors) to validate competitive vs. non-competitive inhibition .
- Address discrepancies in KM values (e.g., 1.5 mM for PRPP vs. 0.15 mM for this compound) by standardizing enzyme sources and assay conditions (e.g., buffer ionic strength, pH 7.5) .
Q. What computational approaches are effective for modeling this compound’s charge transfer interactions?
- Methodological Answer :
- Apply Density Functional Theory (DFT) to calculate electron density maps and HOMO-LUMO gaps for proton transfer studies .
- Validate models using Multiwfn software to analyze wavefunction-derived properties (e.g., electrostatic potential surfaces) .
- Compare computed spectra (IR, UV-Vis) with experimental data to refine basis sets (e.g., B3LYP/6-311++G**) .
Q. How can researchers design experiments to resolve contradictions in this compound’s role in microbial metabolism?
- Methodological Answer :
- Use isotopic labeling (e.g., <sup>13</sup>C-4-aminobenzoate) in tracer studies to track incorporation into folate pathways.
- Perform gene knockout assays (e.g., MJ1427 in Methanocaldococcus jannaschii) to confirm enzymatic specificity .
- Cross-validate metabolomic data with LC-MS/MS and RNA-seq to correlate metabolite levels with gene expression .
Q. Data Analysis and Contradiction Management
Q. How should researchers address variability in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Normalize spectra using internal standards (e.g., TMS for NMR) and solvent blanks (e.g., DMSO for UV-Vis).
- Apply multivariate analysis (e.g., PCA) to distinguish solvent effects from structural variations .
- Replicate experiments across multiple batches to identify systematic vs. random errors .
Q. What statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer :
- Use non-linear regression (e.g., log-logistic models) to calculate EC50 values.
- Apply ANOVA with Tukey’s post hoc test to compare treatment groups and control Type I errors .
- Include error bars (SD/SEM) and report p-values for transparency in dose-dependent effects .
Q. Experimental Design Best Practices
Q. What protocols ensure reproducibility in this compound-based crystallization trials?
- Methodological Answer :
- Standardize solvent evaporation rates (e.g., 0.5 mL/day in sealed vials) and temperature gradients (±0.1°C).
- Use SHELXL for structure refinement and SHELXS/SHELXD for phase resolution, ensuring R-factors < 5% .
- Archive raw diffraction data in CIF format for public deposition (e.g., Cambridge Structural Database) .
Q. How to validate this compound’s stability under varying storage conditions?
- Methodological Answer :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters of 4-Aminobenzoate
4-ABA esters differ in their alkyl/aryl groups, influencing their physical properties and applications:
- Thermodynamic Properties : Methyl 4-ABA exhibits a higher melting point (112–114°C) compared to butyl 4-ABA (57–59°C), reflecting reduced molecular flexibility with shorter alkyl chains .
- Solubility : Ethyl and methyl esters are more water-soluble than benzyl derivatives, making them suitable for drug formulations .
Functional Analogs: 4-Nitrobenzoate (4-NBA)
4-NBA (C₇H₅NO₄) is a nitroaromatic compound structurally analogous to 4-ABA but with a nitro (-NO₂) group instead of an amine (-NH₂). Key differences include:
- Toxicity: 4-NBA is highly toxic and mutagenic, whereas 4-ABA is non-toxic at low concentrations but inhibitory to bacteria at >10 mM .
- Biodegradation: Pathways: 4-NBA degradation in Burkholderia cepacia PB4 involves partial reduction to 4-hydroxylaminobenzoate, bypassing 4-ABA as an intermediate . In contrast, 4-ABA is directly metabolized to protocatechuate . Cross-Induction: Strain PB4 degrades both 4-NBA and 4-ABA simultaneously when induced by either compound, while strain SB4 (Ralstonia paucula) prioritizes 4-ABA degradation, delaying 4-NBA metabolism .
Biodegradation Efficiency in Mixed Substrates
Degradation Kinetics of 4-NBA and 4-ABA Mixtures
- Mechanistic Insight : Strain PB4’s mutase enzyme prevents dead-end metabolite formation, enabling efficient co-metabolism . In contrast, strain SB4 lacks this regulatory flexibility, leading to substrate competition .
Local Anesthetic Derivatives
- Procaine (4-ABA ester): Blocks nerve signals by inhibiting voltage-gated Na⁺ channels .
- Tetracaine : Modified with a butyl group for prolonged action; 100x more potent than procaine .
- Pramocaine: Aminoether derivative with enhanced lipid solubility for topical use .
Antimicrobial Activity
Preparation Methods
Chemical Synthesis via Direct Esterification
Esterification of 4-Aminobenzoic Acid
The most straightforward method involves reacting 4-aminobenzoic acid with methanol or methylating agents. A two-stage protocol using potassium carbonate and methyl salicylate in N,N-dimethylacetamide (DMA) achieves a 79% yield of methyl 4-aminobenzoate .
Reaction Conditions:
-
Stage 1: 4-Aminobenzoic acid and K₂CO₃ in DMA at 110°C for 0.5 hours.
-
Stage 2: Addition of methyl salicylate at 110°C for 24 hours.
Post-reaction, excess methyl salicylate is hydrolyzed with aqueous K₂CO₃, and the product is extracted using ethyl acetate. This method’s efficiency stems from DMA’s high polarity, which facilitates nucleophilic substitution.
Table 1: Direct Esterification Parameters
Parameter | Value |
---|---|
Solvent | N,N-Dimethylacetamide (DMA) |
Catalyst | Potassium carbonate |
Temperature | 110°C |
Reaction Time | 24 hours |
Yield | 79% |
Alternative Methylating Agents
While methyl salicylate is common, dimethyl sulfate or diazomethane may also be employed. However, these agents pose safety risks due to toxicity and explosivity, limiting industrial adoption.
Hydrolysis of Nitrile Derivatives Followed by Esterification
Nitrile Hydrolysis to 4-Aminobenzoic Acid
A high-yield route involves hydrolyzing benzonitrile derivatives under acidic or basic conditions. Using a ruthenium-based catalyst in water at 140°C for 6 hours converts benzonitrile to 4-aminobenzoic acid with 94% efficiency .
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of water on the nitrile carbon, forming an intermediate imine that tautomerizes to the carboxylic acid. Catalytic systems enhance this process by stabilizing transition states.
Table 2: Nitrile Hydrolysis Conditions
Parameter | Value |
---|---|
Catalyst | Ru-based nanoparticles |
Solvent | Water |
Temperature | 140°C |
Reaction Time | 6 hours |
Yield | 94% |
Subsequent Esterification
The resultant 4-aminobenzoic acid is esterified using methanol and H₂SO₄ or thionyl chloride . This two-step approach achieves an overall yield of 70–75%, though it requires rigorous purification to remove residual acids.
Biotechnological Production via Engineered Escherichia coli
Metabolic Pathway Engineering
Recent advances utilize recombinant E. coli strains to synthesize PABA from glucose. Key enzymes include DAHP synthase (encoded by aroF) and PABA synthase (encoded by pabA and pabB) .
Pathway Overview:
-
Shikimate (SHIK) Pathway: Glucose → erythrose-4-phosphate + phosphoenolpyruvate → chorismate.
-
Folate (FA) Pathway: Chorismate → 4-amino-4-deoxychorismate → PABA.
Deleting competing pathways for phenylalanine, tyrosine, and tryptophan synthesis diverts flux toward PABA, achieving titers of 0.25 mM .
Table 3: Microbial Production Metrics
Parameter | Value |
---|---|
Host Organism | Escherichia coli |
Carbon Source | Glucose |
Key Enzymes | DAHP synthase, PABA synthase |
Titer | 0.25 mM |
Downstream Esterification
Biologically derived PABA is esterified chemically, as described in Section 2.2. Integrating esterification enzymes (e.g., lipases) into microbial hosts remains an area of active research.
Comparative Analysis of Methods
Table 4: Method Comparison
Method | Yield | Scalability | Environmental Impact |
---|---|---|---|
Direct Esterification | 79% | Moderate | High (toxic solvents) |
Nitrile Hydrolysis | 94% | High | Moderate |
Microbial Production | 0.25 mM | Emerging | Low |
-
Direct Esterification is optimal for small-scale lab synthesis but limited by solvent toxicity.
-
Nitrile Hydrolysis offers industrial scalability but requires energy-intensive conditions.
-
Microbial Production is eco-friendly but currently low-yielding, necessitating strain optimization.
Properties
CAS No. |
2906-28-7 |
---|---|
Molecular Formula |
C7H6NO2- |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
4-aminobenzoate |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |
InChI Key |
ALYNCZNDIQEVRV-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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